1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo-
Description
The compound 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- belongs to a class of benzotriazinone carboxamides synthesized via a multi-step route starting from isatin. The synthesis involves oxidation to isatoic anhydride, followed by coupling with 4-aminobutyric acid and subsequent diazotization to form the benzotriazine core. The final step involves reacting the acid chloride derivative with 2-fluoroaniline to introduce the N-(2-fluorophenyl) substituent .
Key structural features include:
- A butanamide linker facilitating flexibility and interactions with biological targets.
- A 2-fluorophenyl substituent, which enhances lipophilicity and electronic effects compared to non-halogenated analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-13-7-2-4-9-15(13)19-16(23)10-5-11-22-17(24)12-6-1-3-8-14(12)20-21-22/h1-4,6-9H,5,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAZYHMDLZHCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182575 | |
| Record name | N-(2-Fluorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880812-27-1 | |
| Record name | N-(2-Fluorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880812-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- typically involves the following steps:
Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butanamide Group: This step involves the reaction of the benzotriazine intermediate with a butanoyl chloride or butanoic acid derivative.
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The benzotriazine ring can interact with nucleic acids or proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzotriazinone Carboxamides (14a–14n Series)
The 14a–14n series includes derivatives with alkyl (e.g., pentyl, hexyl) and aryl (e.g., phenyl, 3,5-dimethylphenyl) substituents. A comparative analysis is provided below:
Key Observations :
- Alkyl vs. Aryl Substituents : Alkyl derivatives (14c–14f) exhibit lower melting points (95–107°C) compared to aryl analogs (14g: 110–111°C), attributed to weaker crystal packing in flexible alkyl chains .
- Fluorophenyl Impact : The 2-fluorophenyl group in the target compound is expected to moderately increase melting point relative to alkyl derivatives but lower it compared to 14g due to fluorine’s electronegativity disrupting π-stacking .
Heterocyclic Amides with Fluorinated Aryl Groups
Benzo[b][1,4]oxazin-3(4H)-one Analogues (Compounds 54, 55)
These compounds feature fluorinated benzoxazinone cores and demonstrate how fluorine influences electronic properties:
Key Observations :
- Fluorination at the 2-position (Compound 54) improves activity compared to non-fluorinated analogs, likely due to increased electron-withdrawing effects enhancing target interaction .
- Over-fluorination (Compound 55) may sterically hinder binding, reducing efficacy .
Benzothiazole Carboxamides (4a–4p Series)
These compounds, though structurally distinct (benzothiazole core), share functional similarities in amide linkages and aryl substituents:
| Compound ID | Substituent | MIC (μmol mL$^{-1}$×10$^{-2}$) | MBC (μmol mL$^{-1}$×10$^{-2}$) |
|---|---|---|---|
| 4d | Halophenyl | 10.7–21.4 | 21.4–40.2 |
| 4p | Complex aryl | Not reported | Potent antifungal activity |
Key Observations :
- Aryl substituents with halogenation (e.g., chloro, fluoro) enhance antimicrobial activity, suggesting similar benefits for the target benzotriazinone compound .
Physical and Spectroscopic Comparisons
Molecular Properties
Key Observations :
- The target compound’s lower molecular weight and fluorine substituent may improve solubility compared to bulkier analogs .
Spectroscopic Data
- IR Spectroscopy : Expected peaks include N-H stretch (~3300 cm$^{-1}$), C=O (amide I, ~1650 cm$^{-1}$), and triazine ring vibrations (~1500 cm$^{-1}$) .
- NMR : The 2-fluorophenyl group would deshield adjacent protons, producing distinct $^1$H-NMR signals (e.g., δ ~7.0–7.5 ppm for aromatic protons) and $^{19}$F-NMR signals (~-110 ppm) .
Biological Activity
1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- (CAS No. 880812-27-1) is a synthetic compound belonging to the benzotriazine class. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, characterized by a benzotriazine ring and a fluorophenyl substituent, suggests significant pharmacological properties that warrant detailed investigation.
- Molecular Formula: C17H15FN4O2
- Molecular Weight: 326.3250 g/mol
- IUPAC Name: 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo-
- InChIKey: ISPPNGLLDAPGTE-UHFFFAOYSA-N
The biological activity of 1,2,3-benzotriazines often involves their interaction with specific molecular targets. The presence of the 2-fluorophenyl group enhances binding affinity to various enzymes or receptors, potentially modulating biological pathways. The benzotriazine ring can interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.
Biological Activities
Research has demonstrated that benzotriazines exhibit a range of biological activities including:
- Antitumor Activity: Some benzotriazine derivatives have shown effectiveness in targeting cancer cells by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects: Compounds in this class can modulate inflammatory responses by inhibiting cytokine production.
- Antimicrobial Properties: Certain derivatives have demonstrated activity against bacterial and fungal pathogens.
Antitumor Activity
A study evaluating various benzotriazine derivatives found that some compounds exhibited selective cytotoxicity towards hypoxic tumor cells. For instance, SR 4233 (a benzotriazine derivative) was noted for its ability to radiosensitize hypoxic mammalian cells in vitro and murine tumors in vivo . This highlights the potential of benzotriazines in cancer therapy.
Anti-inflammatory Effects
In vitro studies have shown that derivatives containing the butanamide moiety can significantly inhibit the expression of inflammatory cytokines such as IL-1β and IL-6. For example, compounds synthesized with similar structural features demonstrated potent inhibition of these cytokines in LPS-induced inflammation models .
Antimicrobial Activity
Research has indicated that certain benzotriazine derivatives possess antimicrobial properties. These compounds were tested against various bacterial strains, showing promising results in reducing bacterial viability .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
